

Unveiling the Molecular Probe: A Technical Guide to Atorvastatin-PEG3-FITC

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Compound of Interest

Compound Name: Atrovastatin-PEG3-FITC

Cat. No.: B10856878

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This in-depth technical guide serves as a comprehensive resource on Atorvastatin-PEG3-FITC, a fluorescently-labeled molecular probe critical for the investigation of the KRAS-PDE δ protein-protein interaction, a key target in modern cancer research. This document elucidates its chemical structure, mechanism of action, and provides detailed experimental protocols for its application in fluorescence anisotropy-based assays.

Core Concepts: Chemical Structure and Physicochemical Properties

Atorvastatin-PEG3-FITC is a novel chemical tool engineered by conjugating the HMG-CoA reductase inhibitor, Atorvastatin, with a fluorescein isothiocyanate (FITC) fluorophore via a polyethylene glycol (PEG3) linker. This design leverages the inherent PDE δ -binding properties of the atorvastatin moiety while incorporating the fluorescent signaling capabilities of FITC, enabling real-time monitoring of molecular interactions.

While a complete 2D structure diagram for the entire conjugate is not readily available in published literature, its structure can be conceptually understood as the covalent linkage of these three components. The core atorvastatin structure provides the binding scaffold for the PDE δ protein.^[1] The flexible PEG3 linker offers spatial separation between the binding moiety and the fluorophore, minimizing potential steric hindrance. Finally, the FITC group provides the fluorescent properties necessary for detection in various assay formats.

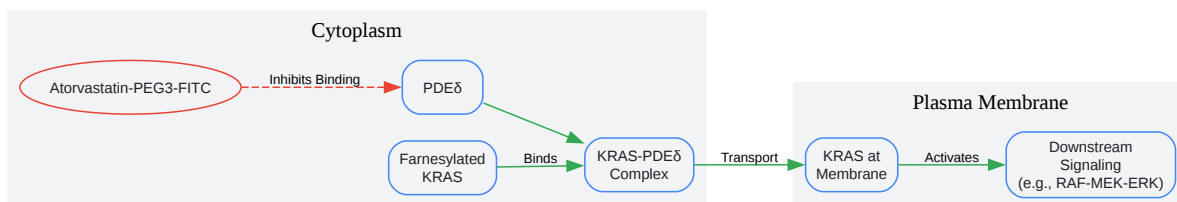
Table 1: Physicochemical Properties of Atorvastatin-PEG3-FITC

Property	Value	Reference
Molecular Formula	C64H68FN5O12S	[2]
Molecular Weight	1150.31 g/mol	[2]
CAS Number	1440755-31-6	[2]
Appearance	Light yellow to yellow solid	[2]
Solubility	Soluble in DMSO (100 mg/mL with ultrasonic treatment)	[2]

Mechanism of Action: Targeting the KRAS-PDEδ Signaling Axis

Oncogenic mutations in the KRAS gene are prevalent in numerous cancers. The proper localization of the KRAS protein to the plasma membrane is essential for its downstream signaling, which promotes cell proliferation and survival. This localization is facilitated by the chaperone protein PDEδ, which binds to the farnesylated C-terminus of KRAS and transports it from endomembranes to the plasma membrane.

Atorvastatin-PEG3-FITC functions as a competitive inhibitor of the KRAS-PDEδ interaction. The atorvastatin component of the molecule occupies the hydrophobic prenyl-binding pocket of PDEδ, thereby preventing its association with farnesylated KRAS. By disrupting this critical transport mechanism, Atorvastatin-PEG3-FITC effectively inhibits the localization of KRAS to the plasma membrane and subsequently blocks its oncogenic signaling pathways.[3][4]





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